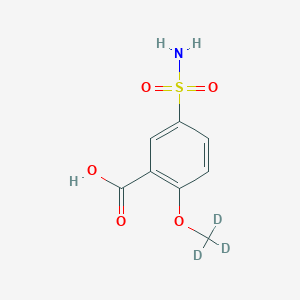
2-(Methoxy-d3)-5-sulfamidobenzoic Acid; 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid; 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid; 5-Sulfamoyl-o-anisic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxy-d3)-5-sulfamidobenzoic Acid, also known as 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid, 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid, and 5-Sulfamoyl-o-anisic Acid-d3, is a deuterated derivative of a benzoic acid compound. This compound is characterized by the presence of a methoxy group and a sulfonamide group attached to the benzene ring. The deuterium labeling (d3) is used to trace the compound in various scientific studies, making it valuable in research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-5-sulfamidobenzoic Acid typically involves the introduction of a methoxy group and a sulfonamide group onto a benzoic acid derivative. The process may include:
Methoxylation: Introduction of the methoxy group using methanol and an appropriate catalyst.
Sulfonamidation: Introduction of the sulfonamide group using sulfonamide reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxy-d3)-5-sulfamidobenzoic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents.
Reduction: Reduction of the sulfonamide group to an amine group using reducing agents.
Substitution: Replacement of the methoxy group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of 5-(Aminosulfonyl)-2-hydroxybenzoic Acid.
Reduction: Formation of 5-(Aminosulfonyl)-2-(hydroxy-d3)benzoic Acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methoxy-d3)-5-sulfamidobenzoic Acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In drug development and pharmacokinetic studies to understand the behavior of sulfonamide-containing drugs.
Industry: In the synthesis of deuterated compounds for use in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Methoxy-d3)-5-sulfamidobenzoic Acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoic Acid: Lacks the sulfonamide group, making it less versatile in biological applications.
5-Sulfamoylbenzoic Acid: Lacks the methoxy group, reducing its utility in certain chemical reactions.
2-(Methoxy-d3)-benzoic Acid: Lacks the sulfonamide group, limiting its applications in medicinal chemistry.
Uniqueness
2-(Methoxy-d3)-5-sulfamidobenzoic Acid is unique due to the presence of both the methoxy and sulfonamide groups, along with deuterium labeling. This combination makes it highly valuable in tracing studies, metabolic research, and the development of deuterated drugs.
Propriétés
Formule moléculaire |
C8H9NO5S |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
5-sulfamoyl-2-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)/i1D3 |
Clé InChI |
SQAILWDRVDGLGY-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




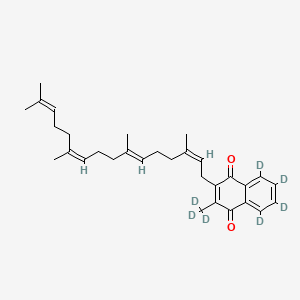
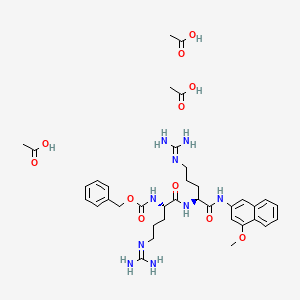
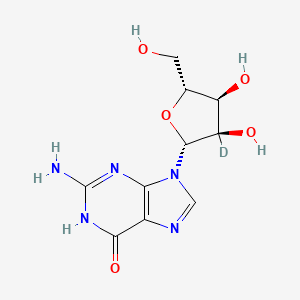

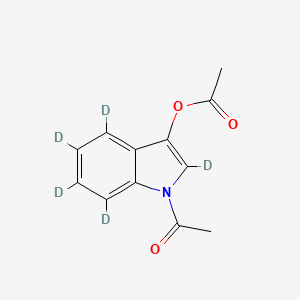

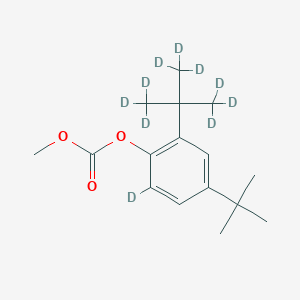
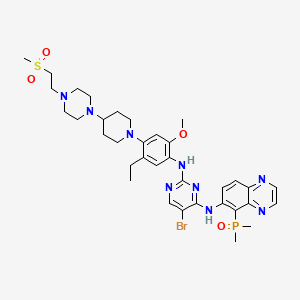

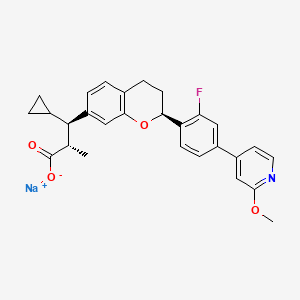
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)

